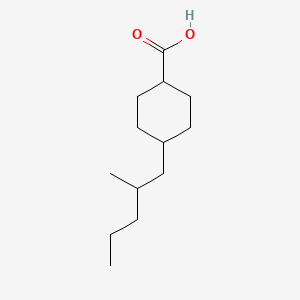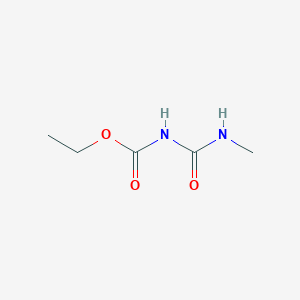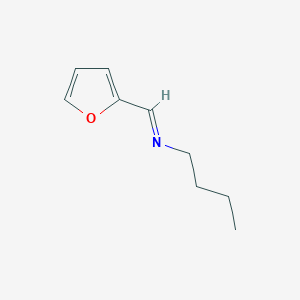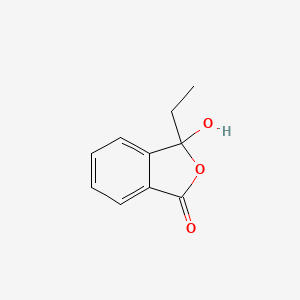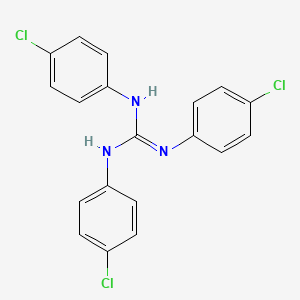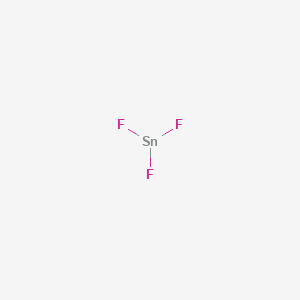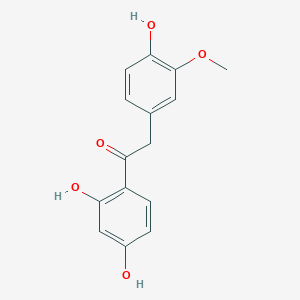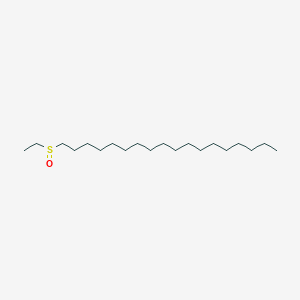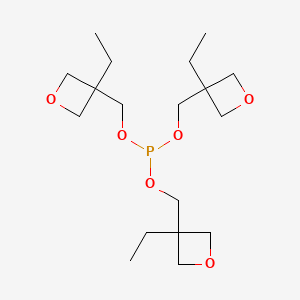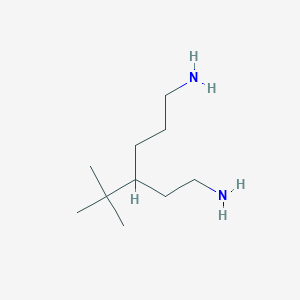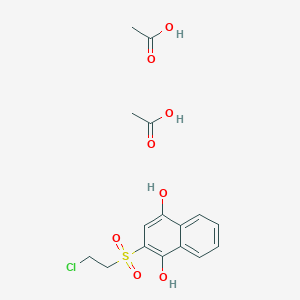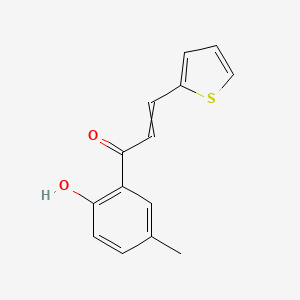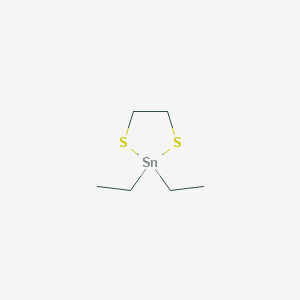
2,2-Diethyl-1,3,2-dithiastannolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-1,3,2-dithiastannolane is an organotin compound characterized by the presence of tin (Sn) bonded to sulfur (S) and carbon © atoms. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-1,3,2-dithiastannolane typically involves the reaction of diethyl tin dichloride with sodium sulfide or other sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
(C2H5)2SnCl2+Na2S→(C2H5)2SnS2+2NaCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
2,2-Diethyl-1,3,2-dithiastannolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions between tin-containing compounds and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,2-Diethyl-1,3,2-dithiastannolane exerts its effects involves interactions with various molecular targets. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and stability. The sulfur atoms play a crucial role in the compound’s ability to undergo redox reactions and form stable complexes with metals and other elements.
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3,2-dithiastannolane
- 2,2-Diethyl-1,3-dithiolane
- 2,2-Diethyl-1,3-dioxolane
Comparison: Compared to similar compounds, 2,2-Diethyl-1,3,2-dithiastannolane is unique due to the presence of tin, which imparts distinct chemical properties. For instance, the tin-sulfur bonds confer higher stability and reactivity compared to carbon-sulfur bonds in similar compounds. Additionally, the diethyl groups enhance the compound’s solubility and facilitate its use in various organic reactions.
Properties
CAS No. |
38468-25-6 |
|---|---|
Molecular Formula |
C6H14S2Sn |
Molecular Weight |
269.0 g/mol |
IUPAC Name |
2,2-diethyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/C2H6S2.2C2H5.Sn/c3-1-2-4;2*1-2;/h3-4H,1-2H2;2*1H2,2H3;/q;;;+2/p-2 |
InChI Key |
HHRRISGFSNZHJW-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn]1(SCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
